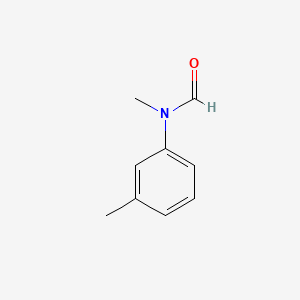

Formamide, N-methyl-N-(3-methylphenyl)-

Übersicht

Beschreibung

Formamide, N-methyl-N-(3-methylphenyl)-, also known as N-Methyl-N-(3-methylphenyl)formamide, is an organic compound with the molecular formula C9H11NO. It is a derivative of formamide where the hydrogen atom of the formyl group is replaced by a 3-methylphenyl group, and the nitrogen atom is substituted with a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Formamide, N-methyl-N-(3-methylphenyl)- can be synthesized through several methods. One common method involves the reaction of N-methylformanilide with a methylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of Formamide, N-methyl-N-(3-methylphenyl)- involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Analyse Chemischer Reaktionen

Catalyst-Free N-Formylation Using CO₂ and BH₃NH₃

This method enables the synthesis of N-methyl-N-(3-methylphenyl)formamide under mild conditions (50°C, 1 MPa CO₂) without metal catalysts .

-

Reaction Setup :

-

Amine substrate: N-methyl-3-methylaniline.

-

Reactants: BH₃NH₃ (3 mmol), CO₂ (1 MPa), DMF solvent.

-

Conditions: 24 hours at 50°C.

-

-

Outcome :

-

Characterization :

Chromium-Catalyzed Oxidative Coupling with Methanol

While not directly applied to this compound, chromium-based catalysts (e.g., (NH₄)₃[CrMo₆O₁₈(OH)₆]) enable formamide synthesis via methanol dehydrogenation and amine coupling .

-

Mechanistic Insight :

-

Relevance : This method could theoretically extend to N-methyl-N-(3-methylphenyl)formamide by substituting primary/secondary amines.

Zinc-Catalyzed CO₂-Based Formylation

A zinc-N-heterocyclic carbene (NHC) system facilitates N-formylation using CO₂ and silanes .

-

General Procedure :

-

Substrate: Amines.

-

Catalyst: Zn(OAc)₂ with NHC ligands.

-

Conditions: CO₂ (1 bar), room temperature.

-

-

Applicability : While not explicitly tested for this compound, analogous formamides (e.g., N-(3-methoxyphenyl)formamide) are synthesized in 73% yield under similar conditions .

Comparative Analysis of Synthetic Methods

*Yields reported for analogous formamides.

Stability and Reactivity

-

Thermal Stability : The compound remains stable under synthesis conditions (≤50°C) .

-

Hydrolysis Sensitivity : Formamides generally hydrolyze in acidic/basic conditions, but no direct data exists for this derivative.

Industrial and Patent Relevance

Wissenschaftliche Forschungsanwendungen

Overview

Formamide, N-methyl-N-(3-methylphenyl)-, also known as N-methyl-3-methylphenylformamide, is a chemical compound with the molecular formula and a molecular weight of 163.19 g/mol. This compound has garnered attention in various scientific fields due to its unique properties and potential applications in medicinal chemistry, organic synthesis, and materials science.

Medicinal Chemistry

Formamide derivatives have been extensively studied for their biological activities. The N-methyl-N-(3-methylphenyl) variant shows promise in several therapeutic areas:

- Anticancer Activity : Studies indicate that this compound can induce apoptosis in various cancer cell lines. For instance, it has been shown to affect cell proliferation and survival through the activation of apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |

| A549 (lung cancer) | 15.0 | Inhibition of cell growth |

- Anti-inflammatory Effects : The compound exhibits significant anti-inflammatory properties by inhibiting key inflammatory mediators, making it a candidate for treating inflammatory diseases.

| Study Type | Effect Observed | Reference |

|---|---|---|

| In vitro assays on COX inhibition | Reduced COX activity | |

| Animal models | Decreased inflammation markers |

Organic Synthesis

Formamide derivatives are valuable intermediates in organic synthesis. They can be used for:

- Synthesis of Heterocycles : The compound can serve as a precursor for synthesizing various heterocyclic compounds, which are crucial in drug development.

- Functionalization Reactions : The formamide group allows for diverse functionalization reactions, facilitating the development of complex organic molecules.

Materials Science

The unique properties of formamide derivatives make them suitable for applications in materials science:

- Polymer Chemistry : Formamide can be utilized in the synthesis of polymers with specific functionalities, enhancing material properties such as solubility and thermal stability.

- Nanotechnology : Research indicates that derivatives like N-methyl-N-(3-methylphenyl)-formamide can be incorporated into nanomaterials, potentially improving their performance in electronic and photonic applications.

Anti-Cancer Study

- Objective : Evaluate the cytotoxic effects on MCF-7 cell lines.

- Findings : The compound demonstrated a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent.

Anti-inflammatory Study

- Objective : Assess the anti-inflammatory effects in a rat model.

- Findings : Significant reduction in paw edema was observed after treatment with varying doses of the compound, validating its therapeutic potential.

Wirkmechanismus

The mechanism by which Formamide, N-methyl-N-(3-methylphenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact mechanism of action varies based on the context of its use in research or industry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Formamide, N-methyl-N-phenyl-: This compound is similar in structure but lacks the 3-methyl group on the phenyl ring.

N-Formyl-N-methylaniline: Another related compound with a similar formyl group but different substitution patterns.

Uniqueness

Formamide, N-methyl-N-(3-methylphenyl)- is unique due to the presence of the 3-methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other formamide derivatives and can affect its chemical and biological properties.

Biologische Aktivität

Formamide, N-methyl-N-(3-methylphenyl)- (CAS Number: 39970-42-8) is a chemical compound with notable biological activity. Understanding its effects and mechanisms can provide insights into its potential therapeutic applications. This article summarizes the biological activity of this compound, focusing on its mechanisms, case studies, and research findings.

- Molecular Formula : C₉H₁₁NO

- Molecular Weight : 149.19 g/mol

- Density : 1.057 g/cm³

- Boiling Point : 280.4°C

- Flash Point : 127.5°C

These properties indicate that N-methyl-N-(3-methylphenyl)-formamide is a stable compound under standard laboratory conditions, which is crucial for its biological applications.

The biological activity of N-methyl-N-(3-methylphenyl)-formamide primarily involves its interaction with various biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes such as inflammation and apoptosis.

- Cellular Effects : Studies indicate that it may induce apoptosis in cancer cells by activating caspase-dependent pathways, similar to other formamide derivatives .

Biological Activities

Case Study 1: Antitumor Activity in Murine Models

In a study assessing the antitumor efficacy of formamide derivatives, N-methylformamide was found to significantly reduce tumor size in murine models when administered at effective doses. The study highlighted that while formamide itself showed marginal activity, the N-methyl derivative exhibited a more pronounced effect due to better bioavailability and metabolic stability .

Case Study 2: Metabolic Pathways

Research on the metabolism of N-methyl-N-(3-methylphenyl)-formamide indicates that it undergoes hepatic metabolism via cytochrome P450 enzymes. This process leads to various metabolites that may also possess biological activity, potentially enhancing the overall therapeutic effect .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antitumor | Significant activity observed in murine models with related compounds |

| Anti-inflammatory | Potential inhibition of COX enzymes leading to reduced inflammation |

| Apoptosis Induction | Induction of apoptosis in cancer cells through caspase activation pathways |

Eigenschaften

IUPAC Name |

N-methyl-N-(3-methylphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-8-4-3-5-9(6-8)10(2)7-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOMRYDVEWMNHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068208 | |

| Record name | Formamide, N-methyl-N-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39970-42-8 | |

| Record name | N-Methyl-N-(3-methylphenyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39970-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamide, N-methyl-N-(3-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039970428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formamide, N-methyl-N-(3-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formamide, N-methyl-N-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.